o-Phenylenediamine
Overview
Description
o-Phenylenediamine (oPD) is a versatile organic compound that serves as a key monomer in the synthesis of various polymers and copolymers. It is widely recognized for its role in enhancing spectral, morphological, thermal, and photocatalytic properties of materials, making it a valuable component in the fields of sensors, energy conversion devices, photocatalysis, and biomedical applications .
Synthesis Analysis
The synthesis of oPD-based polymers can be achieved through different methods. Chemically oxidative polymerization using ammonium persulfate as an oxidant in boiling glacial acetic
Scientific Research Applications
Poly(o-phenylenediamine) Based Copolymers and Nanocomposites
Poly(o-phenylenediamine) (POPD) is a polymer known for enhancing spectral, morphological, thermal, and photocatalytic properties. It finds wide applications in sensors, energy-conversion devices, photocatalysis, and biomedical fields. Recent studies have focused on its functionalization through copolymerization and composite formation, offering extensive possibilities for monomer combinations and compositions when incorporated into various materials. This comprehensive review provides insights into the synthesis, functionalization, and applications of functionalized POPD, highlighting existing shortcomings and future perspectives (Jadoun, Riaz, Yáñez, & Chauhan, 2021).
Corrosion Inhibition
The compounds o-, m- and p-phenylenediamine have been studied as possible inhibitors for the HNO3 pickling of CuCd electrodeposits on copper. Weight-loss and polarization data indicate that effective inhibition can be obtained for short periods of treatment, with o-phenylenediamine being particularly effective (Srivastava, Mukerjee, & Agarwal, 1979).
Synthesis Methods
Various methods for obtaining o-phenylenediamine, an important chemical intermediate, are explored. These include sulfidation from o-chloronitrobenzene, ammoniation from o-dichlorobenzene, and catalytic hydrogenation from o-chloronitrobenzene. The progress in o-phenylenediamine production and associated proposals are discussed (Guo-rong, 2012).
Fluorogenic Substrate in Peroxidase-Mediated ELISA
o-Phenylenediamine (o-PD) is an effective substrate for spectrophotometric horseradish peroxidase (HRP)-mediated enzyme-linked immunosorbent assay (ELISA), producing 2,3-diaminophenazine (DAP) as a product of o-PD oxidation. The fluorescence of DAP in aqueous buffer solutions is significantly increased on adding a detergent (Triton X-100), making high-purity o-PD a suitable fluorogenic substrate for HRP-mediated ELISA (Mekler & Bystryak, 1992).
Glucose Fast-Response Amperometric Sensor
o-Phenylenediamine has been utilized for glucose oxidase (GOx) immobilization on Pt electrodes by electrochemical polymerization. This approach creates a thin, highly reproducible membrane that can immobilize GOx and reject common interfering species like ascorbate, representing a novel membrane capable of this dual function. The sensor demonstrates high sensitivity and rapid response time (Malitesta, Palmisano, Torsi, & Zambonin, 1990).
Tuning Optical pH Sensing Properties
The copolymerization of o-phenylenediamine with polyaniline significantly affects its optical pH sensing properties. The copolymers formed through electrochemical potential cycling were investigated for their pH sensing properties, demonstrating the potential for designing optical pH and gas sensing systems (Gicevicius, Kucinski, Ramanaviciene, & Ramanavičius, 2019).
Safety And Hazards
Future Directions
There is a need for the development of technologies to achieve highly selective and sensitive detection of biomarkers for point-of-care applications . The real-time monitoring of o-phenylenediamine (OPD) oxidation on the surface of gold nanoparticles by surface-enhanced Raman spectroscopy (SERS) may open a new door to comprehensively understand the reaction process .
properties
IUPAC Name |
benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2, Array | |
Record name | 1,2-PHENYLENEDIAMINE | |
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Related CAS |
25667-98-5, 615-28-1 (di-hydrochloride) | |
Record name | Poly(o-phenylenediamine) | |
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DSSTOX Substance ID |
DTXSID3025881 | |
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Molecular Weight |
108.14 g/mol | |
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Physical Description |
1,2-phenylenediamine appears as colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. Used in manufacture of dyes, photography, organic synthesis., Other Solid, Colorless to brownish-yellow solid that darkens on exposure to light and air; [CHEMINFO], BROWN-TO-YELLOW CRYSTALS. TURNS DARK ON EXPOSURE TO LIGHT., Colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. | |
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Boiling Point |
493 to 496 °F at 760 mmHg (NTP, 1992), 257 °C, 256-258 °C, 493-496 °F | |
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Flash Point |
313 °F (NFPA, 2010), 313 °F; 156 °C (Closed cup), 156 °C c.c., 313 °F | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Because of ... limited solubility in cold water/o-phenylenediamine/ can be recrystalized from water, Freely soluble in alcohol, chloroform, ether, Soluble in water, ethyl ether, benzene, chloroform; very soluble in ethanol, In water, 4.07X10+4 mg/L at 35 °C, Solubility in water, g/100ml at 35 °C: 0.4 | |
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Vapor Density |
Relative vapor density (air = 1): 3.73 | |
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Vapor Pressure |
2.06X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.0013 | |
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Product Name |
o-PHENYLENEDIAMINE | |
Color/Form |
Brownish-yellow leaflets from water; plates from chloroform, Tan crystals or leaflets from water, White crystalline solid when pure | |
CAS RN |
95-54-5 | |
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Melting Point |
216 to 219 °F (NTP, 1992), 219 °F, 102.1 °C, 103-104 °C, 216-219 °F | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.